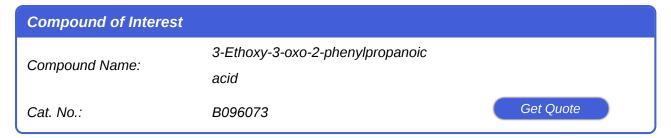


Spectroscopic Profile of Phenylmalonic Acid Monoethyl Ester: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for phenylmalonic acid monoethyl ester, a molecule of interest in organic synthesis and pharmaceutical development. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a compilation of predicted and extrapolated data based on analogous structures. The information herein is intended to serve as a valuable reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for phenylmalonic acid monoethyl ester. These predictions are derived from the analysis of structurally related compounds, including phenylmalonic acid and its diethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. The acidic proton of the carboxylic acid may appear as a broad singlet.



Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Carboxylic Acid (- COOH)	10.0 - 13.0	Broad Singlet	1H
Aromatic Protons (- C ₆ H ₅)	7.2 - 7.5	Multiplet	5H
Methine Proton (-CH)	~4.5	Singlet	1H
Methylene Protons (- OCH ₂ CH ₃)	4.1 - 4.3	Quartet	2H
Methyl Protons (- OCH ₂ CH ₃)	1.1 - 1.3	Triplet	3H

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon	Predicted Chemical Shift (ppm)	
Carboxylic Carbonyl (-COOH)	170 - 175	
Ester Carbonyl (-COOCH2CH3)	168 - 172	
Aromatic Carbons (-C ₆ H ₅)	125 - 140	
Methine Carbon (-CH)	55 - 65	
Methylene Carbon (-OCH2CH3)	60 - 65	
Methyl Carbon (-OCH₂CH₃)	13 - 15	

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid O-H, aromatic C-H, carbonyl (C=O) of both the carboxylic acid and the ester, and C-O stretches.



Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	2500 - 3300	Broad, Strong
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Carboxylic Acid)	1700 - 1725	Strong
C=O Stretch (Ester)	1730 - 1750	Strong
C-O Stretch (Ester/Carboxylic Acid)	1000 - 1300	Strong

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Fragment	Predicted m/z	Description
[M]+	208	Molecular Ion
[M - OCH ₂ CH ₃] ⁺	163	Loss of ethoxy radical
[M - COOH]+	163	Loss of carboxyl radical
[M - COOCH ₂ CH ₃] ⁺	135	Loss of ethoxycarbonyl radical
[C ₆ H₅CHCOOH] ⁺	149	
[C ₆ H ₅] ⁺	77	Phenyl cation

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data outlined above. These protocols can be adapted for the specific instrumentation and conditions available in the laboratory.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of phenylmalonic acid monoethyl ester in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and should be free from interfering signals.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a 90° pulse, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
 - Use the solvent peak as a reference or TMS as an internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Samples (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, run the spectrum as a mull (e.g., Nujol).
 - Liquid/Oil Samples (if applicable): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).



- Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the solvent).
 - Place the sample in the beam path and record the sample spectrum.
 - The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The typical range is 4000-400 cm⁻¹.

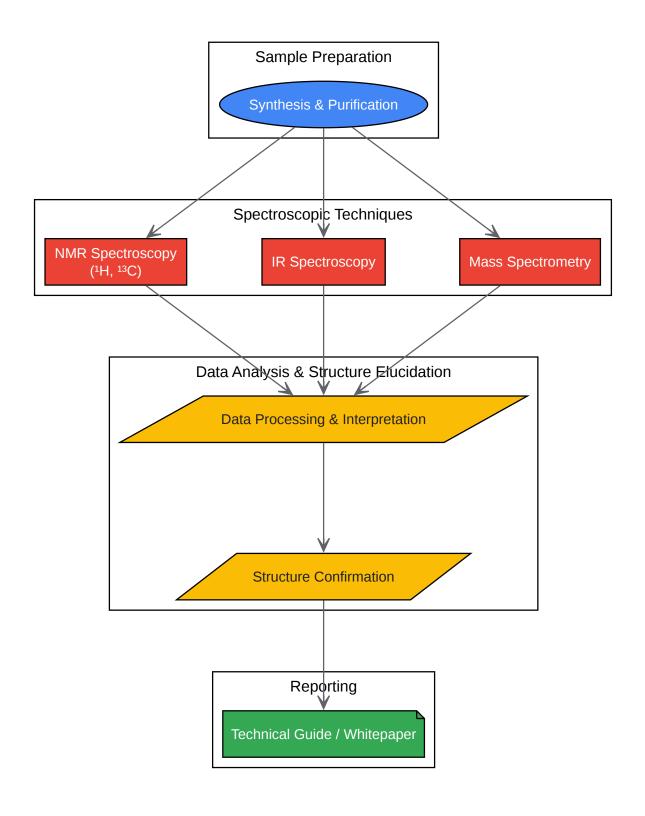
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 Common methods include:
 - Direct Insertion Probe (DIP): For solid or non-volatile liquid samples.
 - Gas Chromatography (GC-MS): For volatile and thermally stable compounds. The sample is first separated by GC and then introduced into the mass spectrometer.
 - Liquid Chromatography (LC-MS): For non-volatile or thermally labile compounds.
- Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like phenylmalonic acid monoethyl ester.





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Workflow for Spectroscopic Analysis







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